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molecular formula C10H11N3O B8646532 N-(1H-pyrrolo[3,2-c]pyridin-4-yl)propanamide

N-(1H-pyrrolo[3,2-c]pyridin-4-yl)propanamide

Cat. No. B8646532
M. Wt: 189.21 g/mol
InChI Key: ITBGUARMXNRUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980911B2

Procedure details

N-(1H-pyrrolo[3,2-c]pyridin-4-yl)propanamide (Intermediate 26) was prepared from benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in an analogous manner using propanoyl chloride.
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10](C(OCC3C=CC=CC=3)=O)[C:6]=2[CH:5]=[CH:4][N:3]=1.[C:21](Cl)(=[O:24])[CH2:22][CH3:23]>>[NH:10]1[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:21](=[O:24])[CH2:22][CH3:23])[C:7]=2[CH:8]=[CH:9]1

Inputs

Step One
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(=NC=CC21)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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